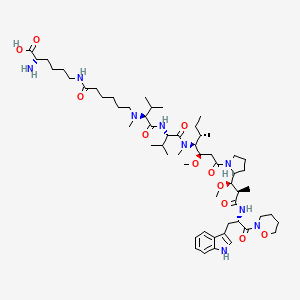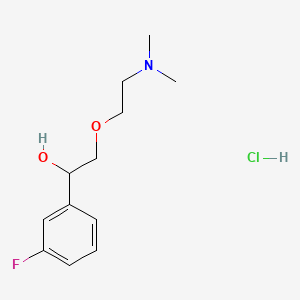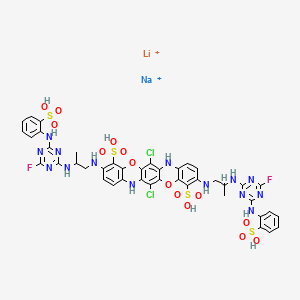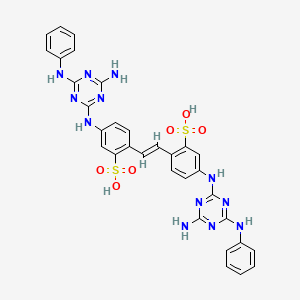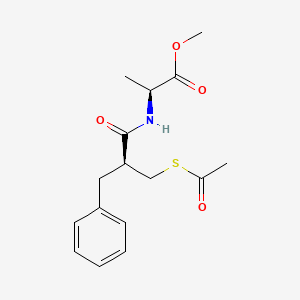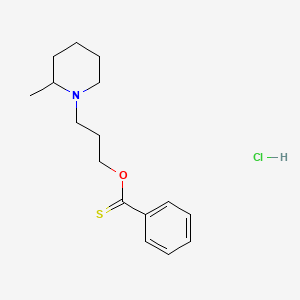
Eremomycin deriv.
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Eremomycin derivatives are a class of semisynthetic glycopeptide antibiotics derived from eremomycin, a naturally occurring antibiotic. These compounds have garnered significant attention due to their potent antibacterial activity, particularly against Gram-positive bacteria, including strains resistant to other antibiotics . Eremomycin derivatives are structurally complex molecules that exhibit unique properties, making them valuable in various scientific and medical applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of eremomycin derivatives typically involves the modification of the eremomycin molecule through various chemical reactions. One common approach is the condensation of eremomycin with different amines, such as pyrrolidine or piperidine, to form amides . The reaction conditions often include the use of coupling reagents like PyBOP (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate and TBTU (benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate . These reactions are typically carried out in an organic solvent, such as dimethylformamide, under mild conditions to preserve the integrity of the eremomycin structure .
Industrial Production Methods
Industrial production of eremomycin derivatives involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the fermentation of the producing microorganism, followed by extraction and purification of eremomycin. Subsequent chemical modifications are performed in controlled environments to produce the desired derivatives . Advanced techniques like high-performance liquid chromatography (HPLC) are employed to purify and characterize the final products .
化学反応の分析
Types of Reactions
Eremomycin derivatives undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: Replacement of functional groups within the molecule, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in the synthesis of eremomycin derivatives include:
Coupling Reagents: PyBOP, TBTU
Solvents: Dimethylformamide, methanol
Major Products Formed
The major products formed from these reactions are various amides, esters, and halogenated derivatives of eremomycin. These modifications enhance the antibacterial activity and pharmacokinetic properties of the original molecule .
科学的研究の応用
Eremomycin derivatives have a wide range of scientific research applications, including:
作用機序
Eremomycin derivatives exert their antibacterial effects by inhibiting the synthesis of bacterial cell walls. They bind to the D-Ala-D-Ala terminus of peptidoglycan precursors, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity . This binding disrupts the cell wall synthesis, leading to bacterial cell lysis and death . The molecular targets include enzymes involved in peptidoglycan biosynthesis, such as transglycosylases and transpeptidases .
類似化合物との比較
Eremomycin derivatives are compared with other glycopeptide antibiotics, such as vancomycin and teicoplanin. While all these compounds share a similar mechanism of action, eremomycin derivatives exhibit unique properties, such as improved solubility and enhanced activity against resistant bacterial strains . Similar compounds include:
Vancomycin: A widely used glycopeptide antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Teicoplanin: Another glycopeptide antibiotic with a broader spectrum of activity and different administration routes.
Eremomycin derivatives stand out due to their structural modifications, which confer advantages in terms of efficacy and reduced resistance development .
特性
CAS番号 |
410077-91-7 |
|---|---|
分子式 |
C86H99Cl2N11O25 |
分子量 |
1757.7 g/mol |
IUPAC名 |
(1S,2R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-N-[[4-(4-chlorophenyl)phenyl]methyl]-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxamide |
InChI |
InChI=1S/C86H99Cl2N11O25/c1-36(2)24-52(92-7)77(110)98-67-69(105)44-17-23-56(51(88)26-44)120-58-28-45-27-57(73(58)124-84-74(71(107)70(106)59(35-100)121-84)123-62-33-86(6,91)76(109)38(4)118-62)119-48-20-14-42(15-21-48)72(122-61-32-85(5,90)75(108)37(3)117-61)68-83(116)97-66(79(112)93-34-39-8-10-40(11-9-39)41-12-18-46(87)19-13-41)50-29-47(101)30-55(103)63(50)49-25-43(16-22-54(49)102)64(80(113)99-68)96-81(114)65(45)95-78(111)53(31-60(89)104)94-82(67)115/h8-23,25-30,36-38,52-53,59,61-62,64-72,74-76,84,92,100-103,105-109H,24,31-35,90-91H2,1-7H3,(H2,89,104)(H,93,112)(H,94,115)(H,95,111)(H,96,114)(H,97,116)(H,98,110)(H,99,113)/t37-,38-,52+,53-,59+,61-,62-,64+,65+,66-,67+,68-,69?,70+,71-,72+,74+,75-,76+,84-,85-,86-/m0/s1 |
InChIキー |
YBCJJQKPOWQKKJ-FXZUCRGVSA-N |
異性体SMILES |
C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC=C(O4)C=C1)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)N)NC7=O)C(=O)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |
正規SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)OC1CC(C(C(O1)C)O)(C)N)NC7=O)C(=O)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




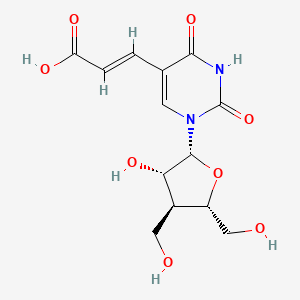
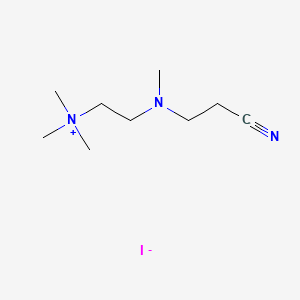

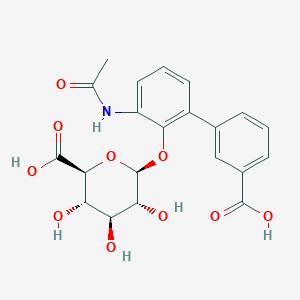
![1-[(8R,9R)-4-amino-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-9-hydroxy-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12779816.png)
